![molecular formula C23H17Cl2NO3 B5051840 benzyl 2-[(2-chlorobenzoyl)amino]-3-(4-chlorophenyl)acrylate](/img/structure/B5051840.png)
benzyl 2-[(2-chlorobenzoyl)amino]-3-(4-chlorophenyl)acrylate
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Description
The compound “benzyl 2-[(2-chlorobenzoyl)amino]-3-(4-chlorophenyl)acrylate” is a complex organic molecule that contains several functional groups. These include a benzyl group, an acrylate group, and two chlorobenzoyl groups . The presence of these functional groups suggests that the compound could participate in a variety of chemical reactions.
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by the arrangement of its functional groups and the bonds between them. Unfortunately, without specific data, it’s difficult to provide a detailed analysis .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by its functional groups. For example, the benzyl group might undergo reactions at the benzylic position . The acrylate group could participate in addition reactions, and the chlorobenzoyl groups might undergo nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound are determined by its molecular structure. Without specific data, it’s difficult to provide details on the properties of this compound .Mechanism of Action
Future Directions
properties
IUPAC Name |
benzyl (Z)-2-[(2-chlorobenzoyl)amino]-3-(4-chlorophenyl)prop-2-enoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17Cl2NO3/c24-18-12-10-16(11-13-18)14-21(23(28)29-15-17-6-2-1-3-7-17)26-22(27)19-8-4-5-9-20(19)25/h1-14H,15H2,(H,26,27)/b21-14- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZGLTPCVDYHLIU-STZFKDTASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C(=CC2=CC=C(C=C2)Cl)NC(=O)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)/C(=C/C2=CC=C(C=C2)Cl)/NC(=O)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17Cl2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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